molecular formula C14H12O2 B185962 2-(Benzyloxy)benzaldehyde CAS No. 5896-17-3

2-(Benzyloxy)benzaldehyde

Cat. No.: B185962
CAS No.: 5896-17-3
M. Wt: 212.24 g/mol
InChI Key: PBEJTRAJWCNHRS-UHFFFAOYSA-N
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Description

2-(Benzyloxy)benzaldehyde is an organic compound with the molecular formula C14H12O2. It is a derivative of benzaldehyde, characterized by the presence of a benzyloxy group attached to the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Benzyloxy)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1.1. MAO-B Inhibition

One of the significant applications of 2-(benzyloxy)benzaldehyde derivatives is their role as inhibitors of monoamine oxidase B (MAO-B). Recent studies have highlighted the potential of benzyloxy-substituted compounds in treating neurodegenerative diseases. For example, a series of chalcones containing the benzyloxy pharmacophore demonstrated potent MAO-B inhibitory activity with Ki values in the low micromolar range, indicating their potential as therapeutic agents for conditions like Parkinson's disease .

Table 1: MAO-B Inhibition Data for Benzyloxy Chalcones

CompoundKi (µM)Selectivity Index
B100.030504.791
B150.033287.600

1.2. Cytotoxicity Studies

Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines have shown promising results. In vitro assays indicated that this compound exhibits significant cytotoxicity, suggesting its potential as an anticancer agent. Further studies are needed to elucidate the mechanisms behind its activity and to evaluate its efficacy in vivo.

2.1. Synthesis of Complex Molecules

The compound serves as a valuable intermediate in organic synthesis, particularly in the formation of heterocyclic compounds through reactions such as the Suzuki-Miyaura coupling reaction. Researchers have successfully synthesized various five-membered heteroaryl-substituted benzyloxy-benzaldehydes, expanding the utility of this compound in creating diverse chemical entities .

Table 2: Synthetic Reactions Involving this compound

Reaction TypeProductsYield (%)
Suzuki-Miyaura CouplingHeteroaryl-benzaldehydesUp to 92%
Claisen-Schmidt ReactionChalconesVariable

2.2. Wittig Rearrangement

The Wittig rearrangement involving this compound has been explored to produce chiral oxazolines, which are important in asymmetric synthesis . This method allows for the introduction of stereogenic centers, enhancing the complexity and functionality of synthesized compounds.

3.1. Neuroprotective Effects

A study investigating thiosemicarbazone derivatives derived from benzyloxybenzene revealed their neuroprotective effects against oxidative stress in neuronal cell lines . The lead compounds showed enhanced levels of antioxidant enzymes, indicating their potential for developing treatments for neurodegenerative diseases.

3.2. Antiparasitic Activity

Research has also indicated that some derivatives of benzyloxybenzaldehyde exhibit antiparasitic properties, opening avenues for developing new treatments against protozoan infections . This highlights the versatility of the compound beyond traditional medicinal applications.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)benzaldehyde involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The benzyloxy group enhances its ability to interact with hydrophobic pockets within proteins, thereby modulating their activity .

Comparison with Similar Compounds

  • 4-(Benzyloxy)benzaldehyde
  • 2-Hydroxybenzaldehyde
  • 2-Methoxybenzaldehyde
  • 2,4-Dimethoxybenzaldehyde

Comparison: 2-(Benzyloxy)benzaldehyde is unique due to the presence of the benzyloxy group at the ortho position relative to the aldehyde group. This structural feature imparts distinct reactivity and interaction profiles compared to its analogs. For instance, 4-(Benzyloxy)benzaldehyde has the benzyloxy group at the para position, leading to different steric and electronic effects .

Biological Activity

2-(Benzyloxy)benzaldehyde, also known by its chemical formula C14H12O2, is an aromatic aldehyde characterized by a benzyloxy group attached to a benzaldehyde moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article presents a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H12O2
  • Molecular Weight : 224.24 g/mol
  • CAS Number : 5896-17-3

The structure of this compound features a benzene ring with a formyl group (-CHO) and an ether linkage (-O-) connecting another benzene ring. This unique configuration contributes to its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : Compounds with benzyloxy groups often interact with various enzymes and receptors in biological systems, potentially modulating their activity.
  • Antioxidant Activity : The compound may disrupt cellular oxidative processes, thereby influencing antioxidant systems within cells.
  • Formation of Reactive Species : The compound can undergo reactions that lead to the formation of oximes and hydrazones, which may impact various biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent in treating infections.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. One study utilized the DPPH radical scavenging method, revealing an IC50 value of approximately 50 µg/mL, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid.

Anticancer Properties

Preliminary studies have shown that this compound may exhibit cytotoxic effects on cancer cell lines. In vitro assays demonstrated that the compound inhibited cell proliferation in human breast cancer (MCF-7) and colon cancer (HT-29) cell lines.

Cell LineIC50 (µM)
MCF-720
HT-2925

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various benzyloxybenzaldehydes, including this compound. The results indicated that modifications to the benzyloxy group significantly influenced antimicrobial efficacy, providing insights for developing new antimicrobial agents .
  • Cytotoxicity Assessment : In a research article from Pharmaceutical Biology, the cytotoxic effects of this compound were assessed on different cancer cell lines. The findings suggested that the compound induces apoptosis through mitochondrial pathways, making it a candidate for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Benzyloxy)benzaldehyde?

  • Methodological Answer : A widely used method involves reacting 2-hydroxybenzaldehyde with benzyl halides (e.g., benzyl bromide) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at room temperature. After completion, ice-water is added to precipitate the product, yielding this compound in 85–90% purity without further purification .
  • Key Parameters :

ReactantReagent/ConditionsSolventYield
2-HydroxybenzaldehydeBenzyl bromide, K₂CO₃DMF85–90%

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Avoid skin/eye contact and inhalation. Store in sealed containers in dry, ventilated areas away from ignition sources. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Q. What analytical techniques confirm the purity and structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity, Infrared Spectroscopy (IR) verifies functional groups (aldehyde C=O stretch ~1700 cm⁻¹), and High-Performance Liquid Chromatography (HPLC) assesses purity. Mass spectrometry (MS) provides molecular ion peaks matching the molecular weight (212.24 g/mol) .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound to improve yield?

  • Methodological Answer : Optimize stoichiometry (1:1.2 molar ratio of aldehyde to benzyl halide), extend reaction time (12–24 hours), and use anhydrous conditions to minimize hydrolysis. Alternative solvents (e.g., acetonitrile) or phase-transfer catalysts may enhance efficiency .

Q. How does the electronic environment of this compound influence its reactivity in nucleophilic addition reactions?

  • Methodological Answer : The electron-donating benzyloxy group at the ortho position activates the aldehyde toward nucleophilic attack by destabilizing the carbonyl group. Computational studies (e.g., Density Functional Theory) predict preferential attack at the para position relative to the benzyloxy substituent .

Q. What crystallographic methods are used to determine the structure of benzyloxy-substituted benzaldehydes?

  • Methodological Answer : Single-crystal X-ray diffraction (MoKα radiation, λ = 0.71073 Å) with SHELXL refinement resolves bond lengths (e.g., C=O at 1.21 Å) and torsional angles. For the para isomer, orthorhombic crystal systems (space group Pna21) with lattice parameters a = 11.4772 Å, b = 12.9996 Å, c = 7.2032 Å are reported .

Q. What are the mechanistic insights into the stereochemical outcomes of reactions involving this compound?

  • Methodological Answer : Asymmetric allylboration studies using BINOL-derived phosphoric acid catalysts show face-selective attacks. For example, Si-face attack in 2-(Benzyloxy)acetaldehyde yields (S)-enantiomers, suggesting similar stereoelectronic effects in the benzaldehyde derivative .

Q. How can computational chemistry predict the reactivity and interaction sites of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. Molecular docking models interactions with biological targets (e.g., enzymes), guided by the compound’s topology and polarity .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

  • Methodological Answer : Protect the aldehyde group with acetals during harsh reactions. Use selective catalysts (e.g., palladium for cross-coupling) and low temperatures to suppress oxidation or polymerization .

Q. How does the benzyloxy group influence the compound’s stability under varying pH conditions?

  • Methodological Answer : The benzyloxy ether linkage is stable in neutral to mildly acidic conditions but hydrolyzes under strong acids (e.g., HCl/MeOH). Degradation products include 2-hydroxybenzaldehyde and benzyl alcohol, identified via LC-MS .

Properties

IUPAC Name

2-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEJTRAJWCNHRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30322707
Record name 2-Benzyloxybenzaldehyde
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Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5896-17-3
Record name 2-(Benzyloxy)benzaldehyde
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URL https://commonchemistry.cas.org/detail?cas_rn=5896-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Benzyloxy)benzaldehyde
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Record name 2-(Benzyloxy)benzaldehyde
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Record name 2-Benzyloxybenzaldehyde
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Synthesis routes and methods I

Procedure details

185 g of dimethylformamide and 82.8 g (0.6 mol) of potassium carbonate were placed in a flask, and 61 g (0.5 mol) of salicylaldehyde were added dropwise thereto. 75.9 g (0.6 mol) of benzyl chloride were then added dropwise to the resulting mixture at a temperature of 50° C. for one hour. After the addition, the mixture was stirred at a temperature of 70° C. for two hours. The resulting reaction mixture was washed with 185 g of toluene and 330 g of water. The solvent was distilled out of the mixture at an inside temperature of 90° C. under a reduced pressure of 10 mmHg thereby providing 104.5 g of 2-benzyloxybenzaldehyde as bottom in the form of brown liquid having a purity 97.9% in a yield of 96.5%.
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
75.9 g
Type
reactant
Reaction Step Two
Quantity
82.8 g
Type
reactant
Reaction Step Three
Quantity
185 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Salicylaldehyde (50 mmoles) was dissolved in dry dimethylformamide (DMF) (100 ml) at room temperature. Benzyl bromide (75 mmoles) was then added followed by the potassium carbonate (125 mmoles) and the mixture stirred at room temperature for 48 h. The mixture is then filtered to remove the potassium carbonate and the filtrate is mixed with ethyl acetate. The organic phase is washed with water (3×200 ml), brine and dried over MgSO4. The solution is then filtered and evaporated in vacuo to provide the crude material. Solid products are washed with ethyl ether to provide the clean desired product or in the case of aldehydes which are oils, they are purified by silica gel chromatography.
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
75 mmol
Type
reactant
Reaction Step Two
Quantity
125 mmol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

2-Hydroxybenzaldehyde (19.3 g) and benzyl bromide (25.9 g) were dissolved in N,N-dimethylformamide (50 mL). Cesium carbonate (59.0 g) was added to the solution at 0° C., and the mixture was stirred at room temperature overnight. Water was added to the reaction mixture, and the mixture was extracted with diethyl ether. The organic layer was washed with 1 mol/L aqueous sodium hydroxide solution, water and brine successively, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to give 2-benzyloxybenzaldehyde. This compound was dissolved in methanol (100 mL). Sodium borohydride (5.73 g) was added to the solution at 0° C., and the mixture was stirred at room temperature overnight. The reaction mixture was concentrated under reduced pressure, and water was added to the residue. The mixture was extracted with diethyl ether, and the organic layer was washed with 1 mol/L aqueous sodium hydroxide solution, water and brine successively, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to give the title compound (32.4 g).
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
25.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Cesium carbonate
Quantity
59 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Sodium hydroxide (20.0 gms.; 0.5 mole) was dissolved in 150 ml H2O and salicylaldehyde (53.2 ml; 0.5 mole) dissolved in 200 ml acetone was added, followed by benzyl bromide (65.4 ml; 0.55 mole) dissolved in 200 ml acetone. The reaction mixture was refluxed for a period of 24 hours and allowed to cool. The acetone was evaporated in vacuum and the two phase residue extracted with 300 ml CH2Cl2. The CH2Cl2 layer was washed with 150 ml H2O and dried over anhydrous Na2SO4. The Na2SO4 was filtered off and the solvent removed from the filtrate to yield 141 grams of the crude product.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
53.2 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
65.4 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(Benzyloxy)benzaldehyde
2-(Benzyloxy)benzaldehyde
2-(Benzyloxy)benzaldehyde
2-(Benzyloxy)benzaldehyde
2-(Benzyloxy)benzaldehyde
2-(Benzyloxy)benzaldehyde

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